
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenethyl group, and a propiophenone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of isobutyl bromide with phenethylamine to form the beta-isobutoxyphenethyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the 4-(beta-isobutoxyphenethyl)-1-piperazine intermediate.
Propiophenone Addition: The final step involves the addition of a propiophenone derivative to the piperazine intermediate, followed by purification to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone hydrochloride
- 3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone sulfate
Uniqueness
3-(4-(beta-Isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
21263-32-1 |
|---|---|
Molecular Formula |
C25H36Cl2N2O2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]-1-phenylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H34N2O2.2ClH/c1-25(2,3)29-24(20-21-10-6-4-7-11-21)27-18-16-26(17-19-27)15-14-23(28)22-12-8-5-9-13-22;;/h4-13,24H,14-20H2,1-3H3;2*1H |
InChI Key |
LGYHPWSSAZQBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


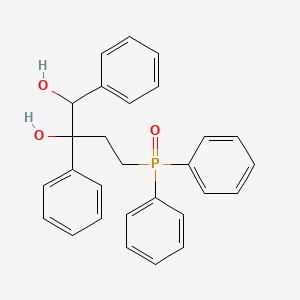
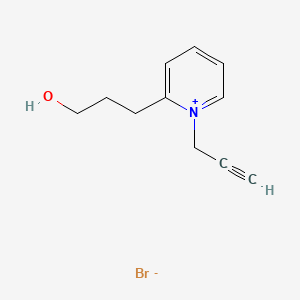

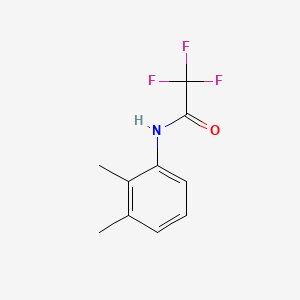

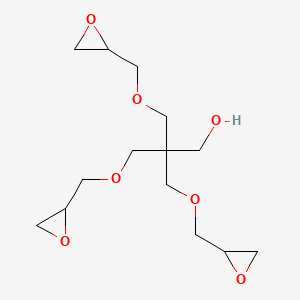
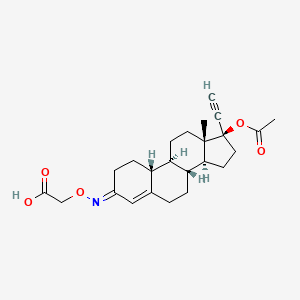
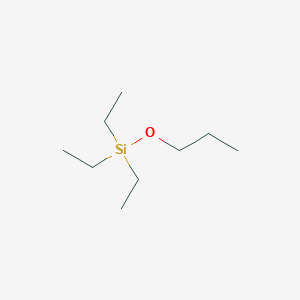

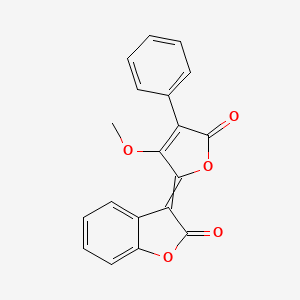
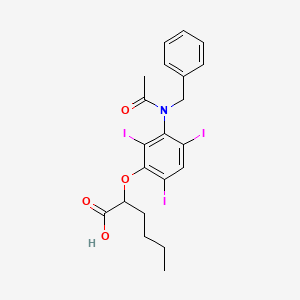

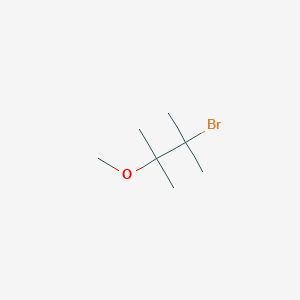
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
